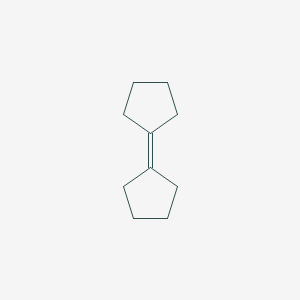

Cyclopentylidenecyclopentane

Description

Structural Peculiarities and Unsaturation in Cyclopentylidenecyclopentane Framework

The defining feature of this compound is the exocyclic double bond that connects the two five-membered rings. This introduces a degree of unsaturation into the molecule. The degree of unsaturation (DoU), also known as the index of hydrogen deficiency, for a molecule with the formula C₁₀H₁₆ can be calculated as follows:

DoU = C + 1 - (H/2) = 10 + 1 - (16/2) = 2

This value indicates the presence of two rings, or one ring and one double bond, or two double bonds, or one triple bond. In the case of this compound, the DoU of 2 corresponds to the two cyclopentane (B165970) rings and the double bond connecting them. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The presence of this unsaturation makes the compound susceptible to reactions such as oxidation and reduction. smolecule.com

Theoretical Considerations of Molecular Architecture

The molecular architecture of this compound is a balance of various energetic factors. fz-juelich.deresearchgate.netnih.govfrontiersin.orgmdpi.com These include the strain inherent in the five-membered rings and the electronic nature of the carbon-carbon double bond.

Cyclic compounds often exhibit ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent atoms). chemistrysteps.comaalimec.ac.induke.eduup.ptnumberanalytics.comresearchgate.net Cyclopentane itself adopts a non-planar conformation, such as the "envelope" or "half-chair," to alleviate some of the torsional strain that would be present in a planar structure. scribd.comyoutube.com

Table 1: Comparative Strain Energies of Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.5 |

| Cyclopentane | 6.5 |

| Cyclohexane | 0 |

This table provides context for the inherent strain in five-membered ring systems.

The cyclopentane rings in this compound and its derivatives are not static. scribd.comnobelprize.orgsoton.ac.uk They undergo rapid conformational changes, primarily between envelope and half-chair forms. youtube.com In the envelope conformation, four carbon atoms are in a plane, and the fifth is out of the plane. In the half-chair, three carbons are planar, with one above and one below the plane. youtube.com

For substituted derivatives of this compound, the substituents will preferentially occupy positions that minimize steric interactions. The specific conformation adopted will depend on the nature and position of the substituents on the rings. The study of these conformations is crucial for understanding the reactivity and properties of these derivatives.

The electronic structure of this compound is defined by the sigma (σ) bonds that form the framework of the rings and the pi (π) bond of the central double bond. libretexts.orgyoutube.comncert.nic.inaps.orglibretexts.org The carbon atoms of the double bond are sp² hybridized, leading to trigonal planar geometry around them. The remaining carbon atoms in the rings are sp³ hybridized, striving for a tetrahedral geometry, which is compromised by the cyclic structure, leading to angle strain.

The double bond is a region of high electron density, making it a nucleophilic center susceptible to attack by electrophiles. The nature of the bonding, a combination of strong σ-bonds and a weaker π-bond, dictates the chemical reactivity of the molecule. ncert.nic.in The distribution of electron density and the energies of the molecular orbitals are key to a deeper understanding of its chemical behavior. libretexts.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentylidenecyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQHVWWURXWNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCC2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338441 | |

| Record name | cyclopentylidenecyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-35-8 | |

| Record name | Cyclopentylidenecyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16189-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cyclopentylidenecyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for Cyclopentylidenecyclopentane and Its Derivatives

Condensation-Based Synthetic Routes

One of the most direct methods for synthesizing cyclopentylidenecyclopentane is through the self-aldol condensation of its precursor, cyclopentanone (B42830). mdpi.comresearchgate.net This reaction is a cornerstone of C-C bond formation, creating an α,β-unsaturated ketone from two molecules of the parent ketone. researchgate.net The process can be catalyzed by either acids or bases and has been adapted for various conditions, including solvent-free systems. mdpi.comresearchgate.net

Catalytic Condensation of Cyclopentanone Precursors for this compound Formation

The self-condensation of cyclopentanone involves the formation of an enolate (under basic conditions) or an enol (under acidic conditions), which then acts as a nucleophile, attacking the carbonyl carbon of a second cyclopentanone molecule. A subsequent dehydration step yields the stable conjugated product, 2-cyclopentylidene-cyclopentanone. researchgate.net A variety of catalysts have been effectively employed for this transformation.

Homogeneous base catalysts such as potassium hydroxide (B78521) (KOH) are efficient for this reaction. d-nb.inforesearchgate.net Additionally, heterogeneous catalysts are widely researched to facilitate easier separation and improve sustainability. These include mesoporous mixed oxides like MgO–ZrO2, which can produce this compound (a C10 dimer) and its trimer (C15). d-nb.infouniovi.es Acid-base bifunctional catalysts, often prepared from natural clay minerals by introducing acidic sites (e.g., -SO₃H groups) onto a basic support (containing MgO and Al₂O₃), have also shown significant catalytic activity in solvent-free conditions. mdpi.com The presence of both acidic and basic sites is believed to be crucial for promoting the condensation reaction. mdpi.comscilit.com

| Catalyst | Conditions | Cyclopentanone Conversion (%) | Dimer (this compound) Selectivity (%) | Source(s) |

| Potassium Hydroxide (KOH) | 100 °C | 73 (Yield) | Not specified | d-nb.info |

| Mesoporous MgO–ZrO₂ | 130 °C | 85 | 92 | d-nb.info |

| Mesoporous MgO–ZrO₂ | 110 °C, 4.5 h | 8 | 100 | d-nb.info |

| SO₃H-APG (Clay-based) | 150 °C, 4 h | 85.53 | 69.04 | mdpi.comscilit.com |

This table summarizes the performance of various catalysts in the self-condensation of cyclopentanone to form this compound.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of cyclopentanone self-condensation are highly dependent on the reaction parameters, and their optimization is key to maximizing the yield of this compound. Key variables include temperature, reaction time, and catalyst concentration. nih.gov

Temperature: Reaction temperature significantly influences both the conversion rate and product selectivity. For instance, with a mesoporous MgO–ZrO₂ catalyst, increasing the temperature from 110 °C to 130 °C dramatically increased the conversion from 8% to 85%, although selectivity for the dimer slightly decreased from 100% to 92%. d-nb.info Studies using a SO₃H-APG catalyst found that 150 °C was the optimal temperature for maximizing cyclopentanone conversion (85.53%); further increasing the temperature led to a decrease in both conversion and yield. mdpi.com

Reaction Time: The duration of the reaction is another critical factor. With the SO₃H-APG catalyst at 150 °C, cyclopentanone conversion reached over 80% within 4 hours and remained stable thereafter, making 4 hours the optimal reaction time. mdpi.com

Catalyst Loading: The amount of catalyst used can affect performance. When using a sulfonic acid-modified clay catalyst (SO₃H-APG), a loading of 4 mmol/g of -SO₃H groups achieved the highest cyclopentanone conversion (nearly 80%). mdpi.com Increasing the loading beyond this point resulted in decreased activity, potentially due to the excess acid groups covering active sites on the catalyst surface. mdpi.com

By systematically adjusting these parameters, the synthesis can be fine-tuned to favor the formation of the desired dimer product over trimers or other byproducts. acs.org

Reductive Coupling Approaches

A powerful method for the synthesis of alkenes from two carbonyl compounds is the reductive coupling reaction, famously known as the McMurry reaction. rsc.org This method utilizes low-valent titanium reagents to deoxygenate and couple two ketone or aldehyde molecules, forming a new carbon-carbon double bond. scielo.org.bo It is particularly effective for creating sterically hindered or symmetrical alkenes like this compound from cyclopentanone.

Titanium-Mediated Reductive Coupling of Carbonyl Compounds

The McMurry reaction is characterized by its use of low-valent titanium, which acts as the reducing and coupling agent. scielo.org.bo These active titanium species are typically generated in situ by the reduction of titanium chlorides. scielo.org.borsc.org

Several reagent systems have been developed for this purpose:

TiCl₃/LiAlH₄: This was one of the original systems developed by McMurry and Fleming. rsc.org

TiCl₄/Zn or TiCl₃/Zn-Cu: Zinc, often as a zinc-copper couple, is a common and effective reducing agent for Ti(IV) or Ti(III) chlorides. scielo.org.borsc.org

TiCl₃/K or TiCl₃/Li: Alkali metals can also be used to generate the highly reactive, low-valent titanium species. scielo.org.bo

The reaction is typically performed in an inert atmosphere and often in solvents like tetrahydrofuran (B95107) (THF), which can solubilize the intermediate titanium complexes. rsc.org When applied to cyclopentanone, two molecules are coupled to directly form this compound.

Mechanistic Elucidation of Metal-Induced Reductive Coupling Pathways

The mechanism of the McMurry reaction is generally understood to proceed in two main stages. scielo.org.borsc.org

Pinacol (B44631) Formation: The first step involves a single-electron transfer from the low-valent titanium species to the carbonyl carbon of two cyclopentanone molecules. This generates two ketyl radical anions, which then dimerize to form a carbon-carbon single bond. The resulting di-alkoxide, known as a pinacolate, coordinates to the titanium, forming a stable five-membered metallopinacolate intermediate. scielo.org.bo This initial stage is equivalent to the pinacol coupling reaction. rsc.org

Deoxygenation: In the second step, the titanium-pinacolate complex undergoes deoxygenation. The high oxophilicity (affinity for oxygen) of titanium drives this process. The two C-O bonds are cleaved, and a stable titanium oxide species (e.g., TiO₂) is formed, releasing the final alkene product, this compound. scielo.org.borsc.org

The reaction is believed to occur on the surface of the active titanium particles. scielo.org.bo The formation of the pinacol intermediate has been supported by its isolation at lower temperatures and its subsequent conversion to the alkene under the reaction conditions. rsc.orgscielo.org.bo

Organometallic Reagent-Driven Synthesis

Organometallic reagents are fundamental tools in organic synthesis for forming new carbon-carbon bonds. sinica.edu.tw A viable, albeit less direct, strategy for synthesizing this compound involves the use of a Grignard reagent in a two-step sequence: nucleophilic addition followed by elimination.

This synthetic route begins with the reaction of a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, with cyclopentanone. libretexts.org The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of cyclopentanone. masterorganicchemistry.com This addition reaction, after an acidic workup, yields the tertiary alcohol 1-cyclopentylcyclopentanol. libretexts.orgorganicchemistrytutor.com

The second step is the dehydration of the resulting alcohol. Treatment of 1-cyclopentylcyclopentanol with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat promotes an elimination reaction. The hydroxyl group is protonated to form a good leaving group (water), and a subsequent deprotonation of an adjacent carbon atom forms the carbon-carbon double bond, yielding this compound as a major product.

| Step | Reactants | Key Reagent | Intermediate/Product | Reaction Type | Source(s) |

| 1 | Cyclopentanone, Cyclopentyl Halide | Magnesium (Mg) | 1-Cyclopentylcyclopentanol | Grignard Reaction (Addition) | libretexts.orgorganicchemistrytutor.com |

| 2 | 1-Cyclopentylcyclopentanol | Acid Catalyst (e.g., H₂SO₄) | This compound | Dehydration (Elimination) | organicchemistrytutor.com |

This table outlines a two-step synthesis of this compound utilizing a Grignard reagent.

Carbolithiation Reactions for Selective Functionalization of this compound

Carbolithiation, the addition of an organolithium compound across a carbon-carbon double or triple bond, is a powerful tool for carbon-carbon bond formation. nih.gov This method allows for the nucleophilic addition of an organolithium reagent to an unactivated alkene or alkyne, generating a new organolithium intermediate that can be trapped by an electrophile. nih.gov This process is highly valuable in the synthesis of complex molecules as it creates new C-C bonds with potential for further functionalization. mt.com

The reactivity and structure of organolithium reagents are influenced by factors such as the solvent and temperature. mt.com These reagents can exist as aggregates and polymers in solution, which can affect their reactivity. mt.com For instance, the addition of n-BuLi to cinnamyl alcohol proceeds in a highly diastereoselective manner, yielding the syn-isomer regardless of the starting alkene's stereochemistry. nih.gov

In the context of this compound, carbolithiation can be envisioned as a method to introduce substituents at specific positions. The addition of an organolithium reagent to the double bond of this compound would generate a new organolithium species on the adjacent carbon. This intermediate could then react with various electrophiles, leading to a range of functionalized derivatives. The stereochemical outcome of such reactions would be of significant interest, potentially allowing for the controlled introduction of new stereocenters.

An intramolecular variation of carbolithiation, known as anionic cyclization, is particularly effective for constructing five-membered rings through a 5-exo-trig cyclization process. researchgate.net This has been successfully applied in the synthesis of both carbocycles and heterocycles. researchgate.net For example, the ortho-lithiation of N,N-diallylaniline derivatives can initiate an anionic cascade, leading to the formation of N-allyl-3,4-disubstituted indolines. epdf.pub

Anionic Cyclization Strategies Utilizing this compound Precursors

Anionic cyclization represents a key strategy for the construction of cyclic compounds, including cyclopentane (B165970) derivatives. acs.org This approach involves the intramolecular nucleophilic attack of a carbanion onto an unsaturated bond, leading to ring formation. The success of these cyclizations often depends on the ability of a linear precursor to adopt a suitable conformation that brings the reactive ends into proximity. uni-kiel.de

One of the significant challenges in macrocyclization, a related process, is overcoming the entropically disfavored pre-cyclization conformation. nih.gov Strategies to promote cyclization include the use of turn-inducing elements within the linear precursor. uni-kiel.de In peptide macrocyclization, for example, the strategic placement of specific amino acids can favor the necessary conformation for ring closure. nih.gov

For the synthesis of cyclopentane rings, anionic cyclization of precursors derived from this compound could be a viable route. For instance, a precursor containing an appropriately positioned nucleophilic center and an electrophilic double bond (or a group that can be converted into one) could undergo intramolecular cyclization to form a new five-membered ring fused to the original this compound framework. The regioselectivity of such cyclizations is a critical aspect, and in some enzymatic systems, it has been shown to be influenced by factors like the length of an acyl chain. nih.gov

The Hauser annulation is a classic example of an anionic cyclization used to form aromatic rings, where a phthalide (B148349) anion or a related species acts as the nucleophile. harvard.edu While this specific reaction leads to six-membered rings, the underlying principle of an intramolecular anionic addition can be adapted for the synthesis of five-membered rings from suitable this compound-based precursors.

Stereoselective Annulation with Organolithium Compounds for Cyclopentenone Synthesis

The synthesis of cyclopentenones, which are important building blocks and structural motifs in natural products, can be achieved through various annulation strategies. nih.gov A notable [4+1] annulation approach involves the reaction of trialkylsilyl vinyl ketenes with α-benzotriazolyl organolithium compounds. nih.gov This method provides efficient access to highly substituted and functionalized cyclopentenones with a high degree of stereocontrol. nih.gov

In this strategy, the organolithium reagent adds to the vinyl ketene, forming a dienolate intermediate. This intermediate then undergoes cyclization to furnish the cyclopentenone product. A key feature of this reaction is the high level of stereoselectivity, often favoring the formation of the trans-substituted isomer. nih.gov

Table 1: [4+1] Cyclopentenone Annulations nih.gov

| Entry | Carbenoid Reagent | R¹ | R² | Product | Yield (%) | Stereoselectivity (trans:cis) |

| 1 | Amine derivative | H | H | 4a | 75 | >96:4 |

| 2 | Amine derivative | Me | H | 4b | 70 | >96:4 |

| 3 | Alkoxy/vinyl | H | Vinyl | 4c | 82 | >96:4 |

| 4 | Alkoxy/alkynyl | H | Alkynyl | 4d | 85 | >96:4 |

Another powerful method for stereoselective cyclopentenone synthesis involves the conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones. arkat-usa.org By first converting the hydroxyl group to a magnesium alkoxide, the reaction proceeds via a chelation-controlled mechanism, directing the organolithium addition to the β-position of the enone in a syn-fashion relative to the hydroxyl group. arkat-usa.org This approach effectively controls both the regio- and stereoselectivity of the addition. arkat-usa.org

Stereoselective Synthesis of this compound Analogs

The stereoselective synthesis of cyclopentane analogs is a challenging yet crucial area of organic synthesis, given the prevalence of this structural motif in biologically important molecules. nih.gov Methodologies that allow for the construction of multiple stereocenters in a single, controlled fashion are of particular value.

Rhodium-Catalyzed Domino Sequences for Cyclopentane Core Construction

Rhodium-catalyzed domino sequences have emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclopentanes. rsc.org These reactions can generate multiple new stereogenic centers with high levels of diastereoselectivity and enantioselectivity in a single operation. nih.gov

One such sequence involves the reaction of vinyldiazoacetates with racemic allyl alcohols. rsc.org This process consists of five distinct steps:

Rhodium-catalyzed oxygen ylide formation

nih.govrsc.org-Sigmatropic rearrangement

Oxy-Cope rearrangement

Keto/enol tautomerization

Intramolecular carbonyl ene reaction rsc.org

This domino reaction can produce cyclopentanes with four new stereocenters as single diastereomers with high enantiomeric excess. rsc.org The rhodium catalyst plays a crucial role in controlling the initial enantioselective step, and subsequent stereochemical outcomes are dictated by the minimization of steric interactions in the transition states of the rearrangements. nih.gov

Table 2: Key Steps in Rhodium-Catalyzed Domino Sequence for Cyclopentane Synthesis nih.govrsc.org

| Step | Transformation | Key Control Element |

| 1 | Oxonium Ylide Formation | Rhodium catalyst dictates enantioselectivity. |

| 2 | nih.govrsc.org-Sigmatropic Rearrangement | Minimization of A¹,³-strain. |

| 3 | Oxy-Cope Rearrangement | Substrate geometry. |

| 4 | Carbonyl Ene Reaction | Minimization of A¹,³-interactions. |

These rhodium-catalyzed reactions offer a convergent and efficient route to complex cyclopentane structures, which could be adapted for the synthesis of analogs of this compound. nih.gov

Cyclopropanation and Subsequent Vinylcyclopropane (B126155) Rearrangements in Stereocontrol

The vinylcyclopropane-cyclopentene rearrangement is a classic and effective method for constructing cyclopentene (B43876) rings. wikipedia.orgsoton.ac.uk This thermal or Lewis acid-catalyzed ring expansion converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.orgacs.org The mechanism can proceed through either a diradical intermediate or a concerted pericyclic pathway, with the operative mechanism being substrate-dependent. wikipedia.org

This rearrangement has been a key step in the total synthesis of several complex natural products. wikipedia.org A classic strategy for the synthesis of chiral cyclopentenes involves the stereoselective cyclopropanation of a 1,3-diene, followed by the vinylcyclopropane rearrangement. nih.gov The stereochemical information installed during the cyclopropanation step can be effectively transferred to the final cyclopentene product.

The versatility of this method is enhanced by the ability to use various catalysts, including Lewis acids, to promote the rearrangement under mild conditions. acs.org The reactivity of the donor-acceptor cyclopropane can be tuned by the electronic nature of the substituents. acs.org This strategy provides a powerful platform for the stereocontrolled synthesis of a wide array of substituted cyclopentenes, which could serve as precursors or analogs of this compound. nih.gov

Chemo- and Regioselective Functionalization Strategies

The development of chemo- and regioselective functionalization strategies is crucial for the synthesis of complex molecules, allowing for the selective modification of one functional group in the presence of others. nih.gov In the context of synthesizing analogs of this compound, such strategies would enable the precise introduction of desired functionalities.

For example, in the synthesis of azacycles, a 1,2,3,4-tetrafunctionalization of polyfluoroalkynes has been reported, which proceeds with high chemo-, regio-, and stereoselectivity. rsc.org This method utilizes the fluorine atom as a detachable activator, avoiding the need for transition metal catalysts. rsc.org While applied to fluoroalkynes, the principle of using a directing or activating group to control selectivity is broadly applicable.

In peptide chemistry, chemo- and regioselective cyclization is often triggered by specific structural features within the linear peptide precursor. nih.gov For instance, the length of an N-terminal fatty acid chain can dictate the regioselectivity of macrolactonization catalyzed by a cyclase enzyme. nih.gov This highlights how subtle modifications to a substrate can lead to significant changes in reactivity and selectivity.

For the functionalization of this compound analogs, one could envision employing directing groups to guide the reaction to a specific site on the molecule. This could involve, for example, the use of a coordinating group to direct a metal-catalyzed C-H activation or the strategic placement of electron-withdrawing or -donating groups to influence the regioselectivity of addition reactions. The ability to control both chemo- and regioselectivity is paramount for the efficient and targeted synthesis of complex cyclopentanoid structures.

Mechanistic Investigations and Reaction Pathways of Cyclopentylidenecyclopentane

Oxidation Reactions

The oxidation of cyclopentylidenecyclopentane, particularly its reactions with singlet oxygen (¹O₂), serves as a significant area of mechanistic study. These reactions primarily proceed through two competitive pathways: the ene reaction, leading to allylic hydroperoxides, and [2+2] cycloaddition, which forms 1,2-dioxetanes. researchgate.netresearchgate.net The reaction of singlet oxygen with this compound has been investigated to understand the formation and subsequent reactivity of the resulting hydroperoxides. researchgate.net

The interaction of singlet oxygen with an alkene possessing an allylic hydrogen atom can lead to an ene reaction, where the double bond shifts and the allylic hydrogen is transferred to the oxygen molecule, forming an allylic hydroperoxide. researchgate.netscispace.com This pathway is a prominent route for the photooxidation of this compound, yielding 1-(cyclopent-1-enyl)cyclopentyl hydroperoxide as the initial product. researchgate.netpsu.edu These allylic hydroperoxides are versatile intermediates that can be subsequently reduced to allylic alcohols or undergo further reactions. researchgate.netwikipedia.org

Discovered by Günther Otto Schenck in 1944, the Schenck ene reaction specifically refers to the reaction of singlet oxygen with alkenes to produce allylic hydroperoxides. wikipedia.org This type II photooxygenation is a key transformation for this compound. psu.edu The mechanism of the Schenck reaction has been a subject of extensive study, with several proposed intermediates, including a perepoxide, a zwitterion, or a diradical. wikipedia.orgresearchgate.net Current experimental and computational evidence suggests the reaction often proceeds through a two-step, no-intermediate mechanism, featuring two adjacent transition states without a stable intermediate between them. wikipedia.orgnih.gov This mechanism helps explain the observed selectivity of the reaction. wikipedia.org The generation of singlet oxygen for the reaction is typically achieved through photochemical activation of triplet oxygen using a photosensitizer like rose bengal. wikipedia.org

Alkyl substitution on the alkene substrate can influence the outcome of photooxygenation. The selectivity of the Schenck ene reaction is affected by the steric environment of the allylic C-H bonds. wikipedia.org Bulky substituents can hinder the abstraction of a nearby hydrogen atom, directing the reaction to other available sites. wikipedia.org

The polarity of the solvent can also have a substantial effect on the outcomes of singlet oxygen ene reactions, particularly for substrates with polar functional groups. uoc.gr While some ene reactions are largely unaffected by the solvent, others show a marked dependence where an increase in solvent polarity can significantly alter the ratio of resulting products. uoc.gruchile.cl This is often rationalized by the stabilization of a more polar transition state in more polar solvents. uoc.gr For instance, in the photooxygenation of certain α,β-unsaturated esters, the ratio of ene products changes significantly with solvent polarity, as a more polar transition state is preferentially stabilized. uoc.gr The efficiency of singlet oxygen generation by photosensitizers can also be dependent on solvent polarity. nih.gov

Table 1: Illustrative Example of Solvent Effect on the Side Selectivity of Singlet Oxygen Ene Addition to an α,β-Unsaturated Ester

This table demonstrates the principle of solvent polarity influencing product ratios in a singlet oxygen ene reaction, based on data for an exemplary α,β-unsaturated ester. A similar dependency can be considered for other polarized substrates.

| Solvent | Relative Polarity | Product Ratio (la/lb) |

| Carbon Tetrachloride | Low | 4.0 |

| Benzene | Low | 3.5 |

| Acetonitrile | High | 1.1 |

| DMSO | High | 0.8 |

| Data sourced from a study on α,β-unsaturated esters, where la and lb are isomeric allylic hydroperoxide products. uoc.gr |

The regioselectivity of the singlet oxygen ene reaction addresses which allylic hydrogen is abstracted and where the new C-O bond forms. In the case of this compound, the reaction yields 1-(cyclopent-1-enyl)cyclopentyl hydroperoxide. researchgate.net Generally, there is a preference for abstracting hydrogen from the more electron-rich or more substituted side of the double bond. researchgate.net

The stereoselectivity of these reactions provides further mechanistic insight. The observed stereochemical outcomes often rule out a simple, concerted suprafacial mechanism. psu.edu Instead, they support the formation of an intermediate, such as a perepoxide or exciplex, which can undergo conformational changes before the final hydrogen transfer occurs, thus influencing the stereochemistry of the final hydroperoxide product. psu.eduuchile.cl

In addition to the ene reaction, singlet oxygen can react with alkenes via cycloaddition pathways. researchgate.net For olefins rich in electrons or those lacking accessible allylic hydrogens, a [2+2] cycloaddition is favored, leading to the formation of a four-membered ring compound known as a 1,2-dioxetane. researchgate.netscispace.com Conjugated dienes, by contrast, typically undergo [4+2] cycloadditions. researchgate.net

This compound can undergo a [2+2] cycloaddition with singlet oxygen to yield 3,3:4,4-dibutano-1,2-dioxetane. cdnsciencepub.com This dioxetane is a high-energy molecule that can decompose, breaking the O-O and C-C bonds to form two carbonyl fragments. cdnsciencepub.comresearchgate.net This decomposition can be initiated thermally (thermolysis) or by light (photolysis), and the conditions significantly influence the product distribution. cdnsciencepub.com

The thermolysis of 3,3:4,4-dibutano-1,2-dioxetane in decane (B31447) solution at 42°C primarily produces cyclopentanone (B42830), with 4-pentenal (B109682) as a minor product. cdnsciencepub.com The formation of 4-pentenal is indicative of the formation of cyclopentanone in an electronically excited state, which then rearranges. cdnsciencepub.com Photolysis of the dioxetane yields a considerably higher proportion of the rearrangement product, indicating a greater yield of the excited state carbonyl compound under photochemical conditions. cdnsciencepub.com The activation energy (Ea) for the thermolysis of this dioxetane has been determined to be 25.3 ± 0.3 kcal/mol. cdnsciencepub.com

Table 2: Product Ratios from the Decomposition of 3,3:4,4-Dibutano-1,2-dioxetane

| Decomposition Method | Product Ratio (Cyclopentanone : 4-Pentenal) | Calculated Yield of Excited Cyclopentanone |

| Thermolysis (42°C) | 300 : 1 | 2.5% |

| Photolysis (>380 nm) | 54 : 1 | 13.5% |

| Data obtained from the study of 3,3:4,4-dibutano-1,2-dioxetane, the [2+2] cycloaddition product of this compound and singlet oxygen. cdnsciencepub.com |

Cycloaddition Reactions with Singlet Oxygen

[4+2] Cycloaddition to Endoperoxides

The reaction of this compound with singlet oxygen (¹O₂) can proceed through different pathways, including a [4+2] cycloaddition, also known as a Diels-Alder type reaction, to form endoperoxides. researchgate.net This reaction is characteristic of conjugated dienes. researchgate.net However, for non-conjugated systems like this compound, the more common reaction with singlet oxygen is the Schenck ene reaction, which produces allylic hydroperoxides. researchgate.netresearchgate.net The formation of an endoperoxide would require the diene functionality, which is absent in the ground state of this compound.

In related systems, conjugated dienes readily undergo [4+2] cycloadditions with singlet oxygen to yield endoperoxides. researchgate.net The mechanism is a concerted, pericyclic process where the singlet oxygen adds across the 1,4-positions of the diene system. nih.gov

Oxidative Transformation to Ketones and Alcohols

The carbon-carbon double bond and adjacent allylic positions in this compound are susceptible to oxidation, leading to the formation of ketones and alcohols.

The primary product from the reaction of this compound with singlet oxygen is an allylic hydroperoxide. researchgate.net This intermediate can then be converted to other products. For instance, the hydroperoxides can undergo rearrangement. researchgate.net Reduction of the hydroperoxide intermediate would yield the corresponding allylic alcohol.

The direct oxidation to a ketone, specifically cyclopentylidenecyclopentan-2-one (an enone), can be achieved through allylic oxidation. This process involves the oxidation of an allylic C-H bond. Biocatalytic systems, such as the fungus Pleurotus sapidus, are known to catalyze the allylic oxidation of various substrates to produce enones, often proceeding through a hydroperoxide intermediate.

Furthermore, cleavage of the double bond, a more aggressive oxidation, would yield dicyclopentyl ketone. This can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under vigorous conditions.

The secondary alcohols that could be formed from the hydration of the double bond can be oxidized to ketones using a variety of reagents. libretexts.orgorganic-chemistry.org Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.orgmsu.edu

Table 1: Oxidation Reactions of Alcohols

| Oxidizing Agent | Alcohol Type | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Primary | Aldehyde libretexts.org |

| Pyridinium chlorochromate (PCC) | Secondary | Ketone libretexts.orgmsu.edu |

| Chromic Acid (Jones Reagent) | Primary | Carboxylic Acid msu.edu |

| Chromic Acid (Jones Reagent) | Secondary | Ketone libretexts.orgmsu.edu |

| Dess‑Martin periodinane (DMP) | Primary | Aldehyde chemistrysteps.com |

Catalytic Oxidation Mechanisms Involving this compound (e.g., H₂O₂ decomposition with Zr-POM)

Zirconium-substituted polyoxometalates (Zr-POMs) have been identified as effective catalysts for oxidation reactions using hydrogen peroxide (H₂O₂). nih.govacs.org These catalysts can activate H₂O₂ for the oxidation of various organic substrates, including alkenes like this compound. nih.govmdpi.com

The mechanism of H₂O₂ decomposition and subsequent substrate oxidation catalyzed by Zr-POMs, such as the Lindqvist-type {ZrW₅}₂, has been investigated through experimental and computational studies. nih.govacs.org The process is believed to proceed via a heterolytic activation of H₂O₂. nih.govacs.org

The proposed mechanism involves the following key steps:

A first molecule of H₂O₂ is activated heterolytically by the Zr(IV) center of the POM, generating a Zr-peroxo species. nih.govacs.org

This Zr-peroxo species then acts as a nucleophile, attacking a second molecule of H₂O₂. nih.govacs.org

This nucleophilic attack leads to the heterolytic cleavage of the O-O bond in the second H₂O₂ molecule, resulting in the formation of a key intermediate, a Zr-trioxidane complex [Zr-η²-OO(OH)]. nih.govacs.org The formation of this intermediate is considered the rate-determining step. nih.govacs.org

The Zr-trioxidane intermediate is a potent oxidizing agent that can then transfer an oxygen atom to the alkene substrate, for example, leading to epoxidation. nih.govmdpi.com

Studies on various Zr-silicate catalysts and Zr-MOFs have also shown that they are effective for H₂O₂-based alkene epoxidation. mdpi.comresearchgate.net The nature of the active species is thought to be di- or oligonuclear Zr species within the catalyst structure. mdpi.com

Reduction Reactions

Selective Reduction of Unsaturated Bonds in this compound

The carbon-carbon double bond in this compound can be selectively reduced without affecting the cyclopentane (B165970) rings. This type of transformation is a conjugate reduction, or 1,4-reduction, for α,β-unsaturated systems, but for an isolated alkene like this compound, it is a standard hydrogenation of the C=C bond. nih.govcwu.edu

Various methods are available for the selective reduction of C=C bonds:

Catalytic Hydrogenation: This is the most common method, employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (Adams' catalyst), or Raney nickel with hydrogen gas (H₂). cwu.edu This method is highly effective for reducing alkene double bonds.

Transfer Hydrogenation: Instead of H₂ gas, a hydrogen donor molecule like formic acid or isopropanol (B130326) can be used in the presence of a suitable catalyst (e.g., iridium or ruthenium complexes). mdpi.comorganic-chemistry.org

Hydride Reagents: While typically associated with carbonyl reduction, certain hydride systems can be tailored for C=C bond reduction. For example, a combination of sodium borohydride (B1222165) with a palladium catalyst can selectively reduce the C=C bond of α,β-unsaturated carbonyl compounds. cwu.edu

Table 2: Selected Reagents for C=C Bond Reduction

| Reagent System | Type | Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient for alkenes. cwu.edu |

| HCOOH / Ir-catalyst | Transfer Hydrogenation | Uses formic acid as a hydrogen source. mdpi.com |

| NaBH₄ / Pd-catalyst | Hydride System | Effective for α,β-unsaturated systems. cwu.edu |

Formation of Saturated Cyclopentane Derivatives

The selective reduction of the double bond in this compound leads directly to the formation of the corresponding saturated derivative, Bicyclopentyl (also known as cyclopentylcyclopentane). organic-chemistry.org

This reaction transforms the sp²-hybridized carbons of the alkene into sp³-hybridized carbons, resulting in a saturated bicyclic alkane. The product, Bicyclopentyl, consists of two cyclopentane rings joined by a single carbon-carbon bond. The synthesis of various cyclopentane derivatives can be achieved through numerous methods, including the reduction of unsaturated precursors. organic-chemistry.orgnih.gov

Substitution Reactions

Halogenation and Nucleophilic Substitution Pathways

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. wikipedia.org In the context of this compound, while direct halogenation and subsequent nucleophilic substitution are not extensively detailed in the provided search results, the general principles of such reactions on related alkyl and cycloalkyl systems are well-established.

The reactivity in nucleophilic substitution reactions is governed by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. libretexts.org Halogenoalkanes are common substrates, with the carbon-halogen bond being polarized, rendering the carbon atom electrophilic. chemguide.co.uksavemyexams.com The strength of the carbon-halogen bond affects reactivity, with the trend being C-F > C-Cl > C-Br > C-I; thus, iodoalkanes are generally the most reactive. savemyexams.com

Two primary mechanisms for nucleophilic substitution at a saturated carbon are the SN1 and SN2 pathways. wikipedia.org

SN2 Reaction: This is a single-step (concerted) process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org The reaction is bimolecular, and its rate depends on the concentrations of both the substrate and the nucleophile. chemguide.co.uk Steric hindrance around the reaction center is a major factor, with the reactivity order being primary > secondary > tertiary. chemguide.co.uk

SN1 Reaction: This is a two-step process that involves the formation of a carbocation intermediate in the rate-determining first step, followed by a rapid attack by the nucleophile. chemguide.co.ukchemguide.co.uk The reaction is unimolecular, and its rate depends only on the substrate concentration. This pathway is favored for tertiary substrates due to the increased stability of the tertiary carbocation. wikipedia.orgchemguide.co.uk Bulky groups attached to the carbocation help stabilize the positive charge. wikipedia.org

The choice between SN1 and SN2 mechanisms is influenced by the substrate structure, the strength of the nucleophile, the stability of the leaving group, and the solvent. libretexts.org For secondary systems, both mechanisms can operate concurrently. chemguide.co.ukchemguide.co.uk

Radical Chemistry of this compound

The radical chemistry of this compound is evident in its autoxidation reactions, particularly in the context of its hydroperoxide derivatives. The formation of radical intermediates is a key feature of these processes. researchgate.netpsu.edu The generation of a cyclopentadienyl (B1206354) radical (C₅H₅) is a known process in organic chemistry, highlighting the potential for radical formation within five-membered ring systems. nih.gov

Radical reactions are initiated by the homolytic cleavage of a covalent bond, creating species with unpaired electrons. mugberiagangadharmahavidyalaya.ac.in These reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. In the context of this compound, the propagation steps can be complex, as seen in the three-step homolytic cycle for hydroperoxide rearrangement. researchgate.netpsu.edu

The stability of the radical intermediates formed plays a crucial role in directing the reaction pathways. Carbon radicals are generally sp² hybridized with the unpaired electron in a p-orbital. mugberiagangadharmahavidyalaya.ac.in The development of catalyst-controlled stereoselective reactions involving free radical intermediates is an active area of research, aiming to control the formation and transformation of these highly reactive species to synthesize complex molecules, including polysubstituted cyclopentanes. cornell.edu Radical reactions can include substitution, addition, and intramolecular cyclizations. mugberiagangadharmahavidyalaya.ac.in

Formation and Reactivity of Radical Intermediates in Reactions

The investigation into the reaction mechanisms of this compound reveals its propensity to form radical intermediates, particularly in oxidation reactions. A key reaction pathway involves the interaction with singlet oxygen to produce 1-(cyclopent-1-enyl)cyclopentyl hydroperoxide. acs.orgresearchgate.net While this initial step is an ene reaction, the resulting allylic hydroperoxide is susceptible to further transformation via radical pathways, especially in the presence of triplet oxygen, leading to the formation of allylic dihydroperoxides. psu.edu

Detailed mechanistic studies suggest that the autoxidation which leads to dihydroperoxide formation does not follow a simple two-step propagation sequence. researchgate.net Instead, a more complex three-step sequence is proposed, involving a cycloalkenyl radical, a cycloalkenylperoxyl radical, and a cycloalkylperoxyl radical as the chain carriers. researchgate.net A similar mechanism, described as a 3-step homolytic propagation cycle, has been identified for the hydroperoxide derived from the related compound cyclohexylidenecyclohexane. psu.edu In this cycle, an allylperoxyl radical abstracts an allylic hydrogen intramolecularly to form an allyl radical. psu.edu This allyl radical then reacts with oxygen to generate a second, different allylperoxyl radical. psu.edu The propagation cycle is completed when this second allylperoxyl radical intermolecularly abstracts the hydrogen from the hydroperoxyl group (OOH) of the initial hydroperoxide molecule, thereby regenerating the first allylperoxyl radical. psu.edu

The formation of these radical intermediates is facilitated by the relative weakness of the allylic C-H bonds in the molecule. researchgate.net The stability of the resulting allyl radical, which is resonance-stabilized, lowers the bond dissociation enthalpy (BDE) required for hydrogen abstraction, making this position a favorable site for radical initiation. libretexts.org

Table 1: Proposed Radical Intermediates in the Autoxidation of this compound-derived Hydroperoxide

| Intermediate Type | Role in Propagation Cycle | Formation Step |

|---|---|---|

| Cycloalkenyl Radical (Allyl Radical) | Chain Carrier | Formed via intramolecular hydrogen abstraction by an allylperoxyl radical. psu.edu |

| Cycloalkenylperoxyl Radical (Allylperoxyl Radical) | Chain Carrier | Formed from the reaction of the initial hydroperoxide or by reaction of the allyl radical with triplet oxygen. researchgate.netpsu.edu |

| Cycloalkylperoxyl Radical | Chain Carrier | Participates in the three-step propagation sequence for dihydroperoxide formation. researchgate.net |

Investigation of Radical Mechanisms via Radical Scavengers and Initiators

The involvement of radical species in the reactions of this compound derivatives is substantiated by studies using radical initiators and scavengers. psu.edu Radical initiators are compounds that decompose to generate free radicals, thereby starting a chain reaction. numberanalytics.comfujifilm.com Conversely, radical scavengers, or inhibitors, are compounds that react with and neutralize radical intermediates, thus terminating the chain reaction. nih.gov

In the study of the further oxidation of the hydroperoxide derived from the related compound cyclohexylidenecyclohexane, the reaction was shown to be catalyzed by azobisisobutyronitrile (AIBN). psu.edu AIBN is a well-known thermal initiator that decomposes to produce nitrogen gas and two cyanoisopropyl radicals, which can then initiate radical chains. libretexts.orgfujifilm.com The catalysis by AIBN provides strong evidence for a radical-based mechanism. psu.edu

Furthermore, the same reaction was inhibited by the addition of 2,6-di-tert-butyl-4-methylphenol (DBMP). psu.edu DBMP is a phenolic antioxidant that acts as a potent radical scavenger. nih.gov It readily donates its phenolic hydrogen atom to reactive radicals, forming a stable, resonance-delocalized phenoxyl radical that is insufficiently reactive to propagate the chain, effectively breaking the cycle. nih.gov The observed inhibition by DBMP confirms that the reaction proceeds through a free radical chain mechanism. psu.edu These classical experiments using initiators and scavengers are fundamental tools for elucidating radical reaction pathways. mdpi.comjhuapl.edu

Table 2: Compounds Used to Investigate Radical Mechanisms

| Compound Name | Role | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Thermally decomposes to generate radicals that initiate the chain reaction. libretexts.orgfujifilm.com | Catalyzed the reaction, increasing the rate of dihydroperoxide formation. psu.edu |

| 2,6-di-tert-butyl-4-methylphenol (DBMP) | Radical Scavenger (Inhibitor) | Donates a hydrogen atom to quench chain-propagating radicals, terminating the reaction. nih.gov | Inhibited the reaction, slowing or stopping dihydroperoxide formation. psu.edu |

Stereochemical Aspects in Cyclopentylidenecyclopentane Chemistry

Stereoselective Synthesis of Cyclopentylidenecyclopentane Analogs

The construction of this compound and its substituted analogs with high stereocontrol is a key objective for chemists exploring this structural motif. Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities, which is crucial for applications where specific three-dimensional arrangements are required.

Research has demonstrated the successful stereoselective synthesis of this compound itself, achieving a high yield through the tandem cyclization of enynyl and diynyl alkyllithiums. kisti.re.kr This method highlights a powerful strategy for forming the core structure with defined stereochemistry. Beyond the parent compound, various methods have been developed for the stereoselective synthesis of substituted cyclopentane (B165970) rings, which are applicable to the creation of complex this compound analogs. organic-chemistry.org These reactions often establish multiple stereocenters with high levels of control.

One notable approach is the catalytic reductive cocyclooligomerization, which can be considered a formal [2 + 1 + 1 + 1]-cycloaddition to generate cyclopentanes. organic-chemistry.org Another powerful strategy involves a tandem process that combines a ring-closing carbonyl-olefin metathesis with a transfer hydrogenation, leading to the formation of 1,2-cis-disubstituted cyclopentanes. organic-chemistry.org This particular method offers excellent diastereoselectivity, ensuring a specific relative configuration of the substituents on the cyclopentane ring.

Table 1: Selected Stereoselective Syntheses for Cyclopentane Analogs

| Reaction Type | Description | Stereochemical Outcome | Reference |

|---|---|---|---|

| Tandem Cyclization | Cyclization of enynyl and diynyl alkyllithiums. | Stereoselective formation of this compound. | kisti.re.kr |

| Tandem Metathesis/Hydrogenation | A ring-closing carbonyl-olefin metathesis followed by transfer hydrogenation. | Produces 1,2-cis-disubstituted cyclopentanes with high diastereoselectivity. | organic-chemistry.org |

| [3 + 2] Cycloaddition | Metal-free cycloaddition of cyclopropyl (B3062369) ketones to alkenes. | Provides highly substituted cyclopentanes with high diastereoselectivity. | organic-chemistry.org |

Diastereoselectivity and Enantioselectivity in Cascade and Domino Reactions

The synthesis of this compound via the tandem cyclization of alkyllithiums is a direct application of this concept. kisti.re.kr For creating more complex analogs, controlling both diastereoselectivity (the relative stereochemistry between multiple stereocenters) and enantioselectivity (the preference for one enantiomer over its mirror image) is paramount.

An example of achieving high diastereoselectivity in a cascade leading to a cyclopentane analog is the aforementioned tandem metathesis and transfer hydrogenation, which selectively yields the cis-diastereomer. organic-chemistry.org Achieving enantioselectivity typically requires the use of a chiral catalyst, which creates a chiral environment around the reactants, favoring one reaction pathway over the other. Organocatalysis has emerged as a particularly effective strategy for promoting enantioselective cascade reactions, enabling the synthesis of natural products and other complex targets. nih.gov By designing multi-step cascade sequences, chemists can transform simple starting materials into complex, stereochemically defined polycyclic structures in a single pot. wikipedia.org

Stereospecificity of Cycloaddition and Cyclopropanation Reactions Involving this compound

The exocyclic double bond in this compound is a prime site for chemical transformation, particularly for cycloaddition and cyclopropanation reactions. These reactions are often stereospecific, meaning the stereochemistry of the starting alkene directly determines the stereochemistry of the product. masterorganicchemistry.com

Cycloaddition Reactions: Cycloaddition reactions, such as the well-known Diels-Alder reaction, involve the combination of two unsaturated systems to form a new ring. libretexts.orgwikipedia.org These reactions are typically concerted, meaning all bonds are broken and formed in a single step through a cyclic transition state. libretexts.org While specific studies on the cycloaddition reactions of this compound are not widely documented, the behavior of closely related compounds like cyclopentadiene (B3395910) provides significant insight. mdpi.commdpi.com The reaction of cyclopentadiene with various dienophiles is known to proceed with high stereo- and regioselectivity, often favoring the endo product due to secondary orbital interactions. mdpi.commdpi.com By analogy, a [4+2] cycloaddition involving the this compound framework acting as part of the diene system would be expected to exhibit high stereospecificity.

Cyclopropanation Reactions: Cyclopropanation is the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring. wikipedia.org This reaction is a classic example of a stereospecific syn-addition, where the two new sigma bonds are formed on the same face of the original double bond. masterorganicchemistry.com Consequently, the relative stereochemistry of any substituents on the alkene is preserved in the resulting cyclopropane ring. masterorganicchemistry.com

When applied to this compound, cyclopropanation would occur at the exocyclic double bond. The reaction is expected to be completely stereospecific. For instance, using the Simmons-Smith reagent (iodomethylzinc iodide) would add a CH₂ group across the double bond to form a dispirocyclic system with a defined stereochemistry. tcichemicals.com The use of dihalocarbenes would similarly yield dihalocyclopropanes with retention of the alkene's geometry. wikipedia.org

Table 2: Expected Stereospecific Cyclopropanation of this compound

| Reagent | Carbene/Carbenoid | Expected Product | Reaction Type |

|---|---|---|---|

| CH₂I₂ / Zn(Cu) | :CH₂ (as carbenoid IZnCH₂I) | Dispiro[4.1.4.0]undecane | Simmons-Smith Reaction |

| CHCl₃ / KOH | :CCl₂ (Dichlorocarbene) | 1,1-Dichlorodispiro[4.1.4.0]undecane | Dihalocyclopropanation |

| CH₂N₂ / hv | :CH₂ (Methylene) | Dispiro[4.1.4.0]undecane | Photochemical Carbene Addition |

Conformational Control in Stereochemical Outcomes

The stereochemical outcome of a reaction is often dictated by the three-dimensional shape, or conformation, of the reacting molecule. organic-chemistry.org The cyclopentane rings within this compound are not planar. To alleviate torsional strain from eclipsed C-H bonds, they adopt puckered conformations, primarily the "envelope" and "half-chair" forms. openstax.orglumenlearning.comlibretexts.org These conformations can rapidly interconvert through a process called pseudorotation. scribd.com

In a substituted this compound analog, the substituents will preferentially occupy positions that minimize steric interactions. This conformational preference can control the stereochemical outcome of subsequent reactions. For example, when a reagent approaches one of the cyclopentane rings, it will do so from the less sterically hindered face. The puckering of the ring creates distinct axial and equatorial-like positions, and the existing stereocenters will direct the incoming group to one face over the other. This facial selectivity is a key mechanism for diastereocontrol.

The conformation of the transition state is critical. The reaction will proceed through the lowest energy transition state, which is heavily influenced by conformational effects. By understanding and predicting the most stable conformation of both the ground state molecule and the transition state, chemists can anticipate the major stereoisomeric product of a reaction.

Computational Chemistry and Advanced Spectroscopic Characterization of Cyclopentylidenecyclopentane

Quantum Chemical Investigations

Quantum chemistry offers a theoretical framework to calculate and predict the properties of molecules like Cyclopentylidenecyclopentane. wikipedia.org Methods rooted in quantum mechanics are implemented in sophisticated software to model molecular structures, energies, and various other attributes. embl.org Among these, Density Functional Theory (DFT) has emerged as a particularly robust and widely used approach for its favorable balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nsf.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule through geometry optimization. DFT is exceptionally well-suited for this task. arxiv.orgutwente.nl The process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The molecule consists of two five-membered rings joined by an exocyclic double bond. Each cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, primarily the "envelope" and "twist" forms. DFT calculations can explore the potential energy surface to identify the lowest-energy conformers and the energy barriers between them. nih.govarxiv.org For instance, different combinations of envelope and twist conformations of the two rings result in several possible isomers. DFT calculations, often using functionals like B3LYP or PBE0 combined with basis sets such as 6-31G(d,p) or def2-TZVP, can precisely calculate the relative energies of these conformers, revealing the most stable arrangement. nsf.govmdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: These are typical values expected from DFT calculations. Actual values vary slightly with the level of theory.

| Parameter | Atom(s) Involved | Typical Calculated Value |

| Bond Length | C1=C6 (double bond) | ~1.35 Å |

| Bond Length | C1-C2 / C1-C5 | ~1.51 Å |

| Bond Length | C2-C3 | ~1.54 Å |

| Bond Angle | C5-C1-C6 | ~124° |

| Bond Angle | C2-C1-C6 | ~124° |

| Dihedral Angle | C5-C1-C6-C7 | ~180° |

| Dihedral Angle | C2-C1-C5-C4 | Varies with ring pucker |

DFT is a cornerstone in the study of chemical reactivity, allowing for the detailed mapping of reaction pathways. osti.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. researchgate.netyoutube.com This is crucial for understanding reaction kinetics and selectivity.

For this compound, DFT can be used to investigate various reactions, such as electrophilic additions to the double bond (e.g., hydrogenation, epoxidation, or halogenation) or radical reactions at the allylic positions. For a given reaction, DFT calculations can identify the structure of the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov For example, in the cyclopropanation of this compound with a carbene, DFT can model the concerted approach of the carbene to the double bond, revealing the geometry and energy of the transition state leading to the spirocyclic product. masterorganicchemistry.com

Quantum chemical methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra. yukiozaki.comrsc.org DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J). q-chem.comnih.govfaccts.de

The predicted ¹H and ¹³C NMR spectra for this compound can be compared with experimental data to confirm its structure. nih.gov There are three distinct types of carbon atoms and three types of hydrogen atoms in the molecule, leading to characteristic signals. DFT can predict the chemical shifts for the olefinic, allylic, and homoallylic protons and carbons. The accuracy of these predictions is often high, with root-mean-square errors for ¹H shifts typically between 0.2-0.4 ppm when using appropriate functionals and basis sets. mdpi.com

Table 2: Comparison of Typical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Position | Typical Experimental δ (ppm) | Typical Calculated δ (ppm) |

| C1, C6 | Olefinic (C=C) | ~140 | ~142 |

| C2, C5, C7, C10 | Allylic (CH₂) | ~33 | ~34 |

| C3, C4, C8, C9 | Homoallylic (CH₂) | ~26 | ~27 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. unina.itlibretexts.org DFT is an excellent tool for calculating the energies and visualizing the shapes of these orbitals. numberanalytics.com

For this compound, the HOMO is the π-bonding orbital of the C=C double bond, making the molecule nucleophilic and susceptible to attack by electrophiles. The LUMO is the corresponding π*-antibonding orbital, which can accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.compku.edu.cn FMO analysis can predict the regioselectivity and stereoselectivity of reactions like cycloadditions.

Table 3: Representative FMO Energies for this compound from DFT Calculations

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ +1.5 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~ 7.5 eV |

Bond Dissociation Enthalpy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. wikipedia.org It is a direct measure of bond strength. DFT calculations can provide reliable BDE values, which are crucial for understanding thermal stability and predicting the course of radical reactions. nih.govjstar-research.com

Table 4: Calculated Bond Dissociation Enthalpies (BDEs) for Key Bonds in this compound

| Bond | Bond Type | Typical Calculated BDE (kcal/mol) |

| C=C (π-bond) | Olefinic Pi Bond | ~63-65 |

| C-H | Allylic | ~85-88 |

| C-H | Non-allylic | ~98-100 |

While static DFT calculations are excellent for finding minimum energy structures and transition states, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. ebsco.com MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be used to study conformational dynamics, such as the puckering of the five-membered rings in different solvents or at various temperatures. frontiersin.org In the context of reactions, reactive MD simulations or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. arxiv.org These approaches can simulate the entire reaction event, including the approach of reactants, bond breaking/formation, and the influence of solvent molecules, providing a more complete and dynamic picture of the reaction mechanism than static models alone. peerj.com

Calculation of Bond Dissociation Enthalpies (BDEs) and Reaction Energetics

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the in-depth characterization of molecules, offering detailed insights into structure, electronic properties, and reactivity. For a molecule such as this compound, these techniques move beyond simple identification to probe its nuanced chemical nature, from the precise arrangement of its carbon skeleton to the behavior of transient, high-energy species.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation and Mechanistic Insights (e.g., 13C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. docbrown.info Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment. docbrown.infotifrh.res.in For structural elucidation, ¹³C NMR gives direct information about the carbon skeleton. docbrown.info Techniques such as broadband decoupling are generally used to simplify the spectrum by removing the coupling between carbon and attached hydrogen atoms, resulting in a spectrum where each unique carbon appears as a single line (singlet). tifrh.res.in

Due to the C₂ symmetry of the this compound molecule, its ten carbon atoms exist in only three distinct chemical environments. This results in a simplified ¹³C NMR spectrum with just three signals.

Olefinic Carbons (C1, C1'): These two sp²-hybridized carbons form the central double bond and are equivalent. They are expected to resonate in the typical downfield region for alkenes. oregonstate.eduwisc.edu

Allylic Carbons (C2, C2', C5, C5'): These four sp³-hybridized carbons are directly attached to the olefinic carbons. Their equivalence arises from the molecule's symmetry. Their chemical shift is influenced by the adjacent double bond. oregonstate.edu

Aliphatic Carbons (C3, C3', C4, C4'): These four sp³-hybridized carbons are in the beta position relative to the double bond and are also equivalent. They are expected to have chemical shifts similar to those in saturated cycloalkanes like cyclopentane. docbrown.info

The predicted chemical shifts for each unique carbon environment in this compound, based on standard ranges for substituted alkenes, are summarized in the table below. oregonstate.eduwisc.edu

| Carbon Type | Carbon Atom(s) | Number of Carbons | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|---|---|

| Olefinic | C1, C1' | 2 | 120 - 140 |

| Allylic | C2, C2', C5, C5' | 4 | 40 - 55 |

| Aliphatic | C3, C3', C4, C4' | 4 | 10 - 50 |

The presence of exactly three peaks in the proton-decoupled ¹³C NMR spectrum, with integrations corresponding to a 2:4:4 ratio (or 1:2:2 simplified), would provide definitive confirmation of the molecule's symmetrical structure.

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with unpaired electrons, such as free radicals. bruker.com It is the only method that directly detects unpaired electrons and can provide detailed information on the structure and environment of these highly reactive intermediates. bruker.comnih.gov Alkenes can be oxidized to form radical cations, which are often transient but can be studied using EPR. acs.org

In the case of this compound, a radical cation could be generated through a one-electron oxidation process, for instance, via photo-assisted electron transfer or by reaction with a chemical oxidizing agent. acs.org The resulting paramagnetic species, [this compound]•+, would be amenable to EPR analysis. The EPR spectrum provides two key parameters:

g-factor: This value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). researchgate.net Deviations can indicate the presence of heteroatoms or significant spin-orbit coupling.

Hyperfine Coupling (HFC): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The magnitude of this splitting (the hyperfine coupling constant, a) is proportional to the probability of finding the unpaired electron at the position of that nucleus, thus mapping the spin density distribution across the molecule. nih.gov

| EPR Parameter | Information Provided |

|---|---|

| g-factor | Helps identify the type of radical (e.g., carbon-centered vs. oxygen-centered). A value near 2.003 would be expected for a hydrocarbon radical cation. researchgate.net |

| Hyperfine Coupling Constants (aH) | Reveals the distribution of the unpaired electron's spin density. The largest couplings would be expected for the allylic protons, providing insight into the delocalization of the radical character away from the C=C bond. |

The analysis of the hyperfine structure would be crucial for determining whether the unpaired electron is localized on the pi-system of the double bond or delocalized over the entire molecular framework.

Luminescence Spectroscopy for Excited State Yield Determination

Luminescence spectroscopy, which includes fluorescence and phosphorescence, is used to study the electronic excited states of molecules. rsc.orgaimspress.com Upon absorption of a photon, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). researchgate.net From here, it can return to the ground state via several pathways, including the emission of light as fluorescence (a spin-allowed, fast process) or phosphorescence (a spin-forbidden, slow process that proceeds via a triplet state, T₁). rsc.orgaimspress.com

The efficiency of a particular luminescent process is quantified by its quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. acs.org For many simple, non-conjugated alkenes like this compound, luminescence quantum yields are typically very low. mdpi.com The electronic excitation (π → π*) of the double bond often leads to efficient non-radiative decay pathways. mdpi.comresearchgate.net These competing processes include:

Vibrational Relaxation: Rapid loss of energy as heat. mdpi.com

Isomerization: Rotation around the weakened carbon-carbon double bond in the excited state can lead to geometric isomers, providing a fast, non-radiative decay channel. mdpi.com

Intersystem Crossing (ISC): Transition from the singlet excited state (S₁) to a triplet excited state (T₁). From the triplet state, the molecule can return to the ground state non-radiatively or via phosphorescence.

Therefore, while luminescence spectroscopy could be applied to this compound, it would primarily serve to confirm the low probability of radiative decay. The main de-excitation pathways for such a molecule are expected to be non-luminescent.

| Excited State Deactivation Pathway | Description | Expected Yield for Simple Alkenes |

|---|---|---|

| Fluorescence (S₁ → S₀) | Rapid emission of light from the lowest singlet excited state. | Very Low |

| Intersystem Crossing (S₁ → T₁) | Transition to the triplet state manifold. | Moderate to High |

| Phosphorescence (T₁ → S₀) | Slow emission of light from the lowest triplet excited state. | Very Low to None in fluid solution |

| Non-Radiative Decay (e.g., Isomerization) | Energy loss through molecular motion and heat without light emission. | High (Dominant Pathway) mdpi.comresearchgate.net |

Computational Spectroscopy for Predicting and Interpreting Spectra

Computational chemistry provides a powerful toolkit for predicting and interpreting spectroscopic data, acting as a crucial partner to experimental measurement. rsc.orgcardiff.ac.uk Methods based on Density Functional Theory (DFT) are particularly popular due to their favorable balance of accuracy and computational cost. rsc.org For excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used approach. rsc.org

For this compound, computational methods can be applied to:

Predict NMR Spectra: DFT calculations can accurately predict ¹³C chemical shifts. By optimizing the molecule's geometry and then calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. researchgate.net This is invaluable for assigning experimental peaks to specific atoms and for confirming that the lowest-energy conformation of the molecule corresponds to the observed structure.

Analyze Vibrational Spectra: Calculations can predict infrared (IR) and Raman frequencies and intensities, which helps in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Interpret Electronic Spectra: TD-DFT can be used to calculate the energies of electronic transitions (e.g., π → π*), which correspond to the absorption bands in a UV-Vis spectrum. rsc.org

Characterize Radical Species: DFT methods can compute the properties of radical cations, including their geometry, spin density distribution, and EPR parameters (g-factors and hyperfine coupling constants), providing a theoretical framework for interpreting experimental EPR spectra.

Advanced Applications of Cyclopentylidenecyclopentane in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The field of organic synthesis is continually focused on the creation of complex organic molecules from simpler starting materials. moravek.com The structural and electronic characteristics of cyclopentylidenecyclopentane make it a valuable intermediate in the synthesis of intricate molecular frameworks. smolecule.com Its bicyclic system provides a rigid and hydrophobic scaffold that can be strategically incorporated into larger, more complex molecules. smolecule.com The double bond of this compound is a key functional group that allows for a variety of chemical transformations, including oxidation, reduction, and addition reactions, enabling the construction of polyfunctionalized carbon skeletons. smolecule.commdpi.com

The synthesis of complex molecules often involves a series of carefully planned reactions to achieve a desired final product. moravek.com In this context, this compound can serve as a foundational component, where its core structure is elaborated through sequential chemical steps. For instance, radical reactions, which are powerful tools for forming carbon-carbon bonds, can be employed to add functional groups to the this compound framework. mdpi.com This approach facilitates the assembly of complex structures that are relevant in medicinal chemistry and materials science. smolecule.com The ability to create new compounds with specific properties is a primary goal of organic synthesis, and versatile building blocks like this compound are crucial to this endeavor. moravek.com

Building Block for Novel Polymer Architectures

The use of innovative building blocks is essential for the development of new polymers with unique properties. lcpo.fr this compound has emerged as a promising monomer for creating novel polymer architectures due to its cyclic structure. smolecule.com

Synthesis of this compound-Based Polymers with Desirable Properties

Polymers derived from this compound are anticipated to exhibit advantageous properties such as enhanced thermal stability and rigidity. smolecule.com The synthesis of these polymers can be achieved through various polymerization techniques that leverage the reactivity of the double bond in the this compound monomer. These methods allow for the creation of long-chain molecules where the repeating unit is based on the bicyclic structure of the parent compound.

Below is a table summarizing potential properties of polymers derived from this compound:

| Property | Anticipated Characteristic | Rationale |

| Thermal Stability | High | The rigid bicyclic structure can lead to a higher degradation temperature. |

| Rigidity | High | The inherent stiffness of the cyclopentane (B165970) rings contributes to a less flexible polymer chain. |

| Chemical Resistance | Good | The hydrocarbon nature of the polymer can provide resistance to various chemicals. |

| Solubility | Potentially low in polar solvents | The hydrophobic nature of the monomer would likely result in a non-polar polymer. |

Potential Applications in Electronics, Coatings, and Composites

The desirable properties of this compound-based polymers make them candidates for a range of advanced applications. smolecule.com In the field of electronics, materials with high thermal stability are crucial for manufacturing components that can withstand the heat generated during operation. Polymer-based composite coatings are an important class of materials for various applications due to their ability to combine the properties of polymers with other materials like metals or ceramics. mdpi.com